2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide
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Description
2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide is a useful research compound. Its molecular formula is C20H17N3O5 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.11682065 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Material Applications
Hydrazones, including those structurally related to the compound , have been synthesized and characterized for their nonlinear optical properties. These properties are critical for applications in optical devices such as optical limiters and switches. For instance, synthesized hydrazones have demonstrated significant third-order nonlinear optical properties, indicating their potential as candidates for optical device applications (Naseema et al., 2010).
Antimicrobial Activities
Hydrazone derivatives have also been explored for their antimicrobial properties. Compounds structurally similar to the compound of interest have shown activity against various bacteria, including Mycobacterium tuberculosis and Staphylococcus species. This suggests the potential of such compounds in developing new antimicrobial agents (Küçükgüzel et al., 2003).
Anticancer Evaluation
Research into hydrazone derivatives extends into evaluating their anticancer properties. Various synthesized compounds have been screened for their anticancer activity, indicating the potential of these compounds in cancer treatment. For example, specific hydrazone derivatives have been found to exhibit activity against breast cancer cell lines, highlighting their relevance in anticancer research (Salahuddin et al., 2014).
Organic Synthesis Applications
Furthermore, compounds with furan and hydrazone components have been utilized in organic synthesis, demonstrating the versatility of these moieties in constructing complex organic molecules. They have been involved in reactions forming new aromatic nuclei, such as furans and phenols, through interactions with acetylenes, showcasing their utility in synthetic organic chemistry (Mccallum et al., 1988).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-27-17-8-2-14(3-9-17)12-20(24)22-21-13-18-10-11-19(28-18)15-4-6-16(7-5-15)23(25)26/h2-11,13H,12H2,1H3,(H,22,24)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYLFDXMWCCKLF-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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